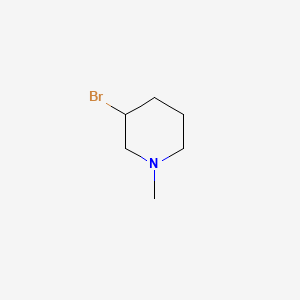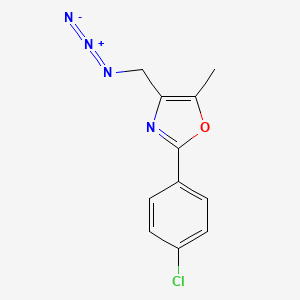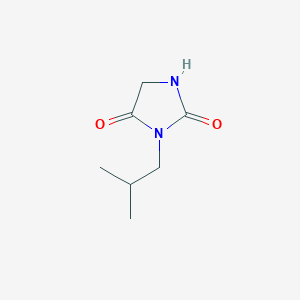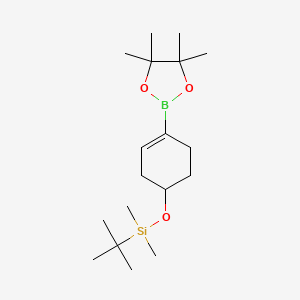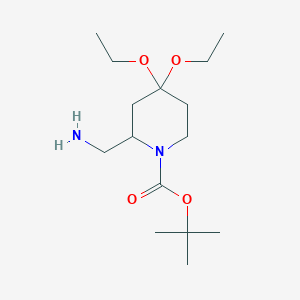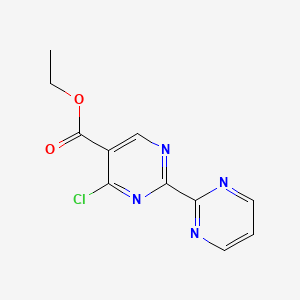
4-氯-2-(嘧啶-2-基)嘧啶-5-羧酸乙酯
描述
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2 . It has a molecular weight of 263.68 . This compound is in solid form and has a melting point between 140 - 142°C .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate and similar compounds has been described in several studies . For instance, one study described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study focused on the synthetic approaches applied in preparing pharmacologically active decorated diazines .Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not detailed in the search results, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate was shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a solid compound with a melting point between 140 - 142°C . It has a molecular weight of 263.68 and a molecular formula of C12H10ClN3O2 .科学研究应用
Neuroprotection and Anti-neuroinflammatory Agents
- Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Kinase Inhibitors
- Summary of Application: Pyrimidine derivatives have been used in the synthesis of kinase inhibitors, which are important in the treatment of cancer and other diseases .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested for their ability to inhibit various kinases .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
Synthesis of Pyrimidinopyridones
- Summary of Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate was used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
- Methods of Application: This compound is typically synthesized in a laboratory setting and then tested for its ability to inhibit the FMS tyrosine kinase .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
KDR Kinase Inhibitors
- Summary of Application: 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested for their ability to inhibit various kinases .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
安全和危害
未来方向
While specific future directions for the study of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential biological activities suggest it could be further explored in the field of medicinal chemistry. For instance, similar compounds have shown promising anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.
属性
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)
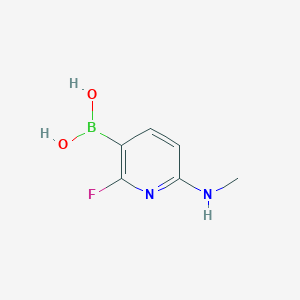
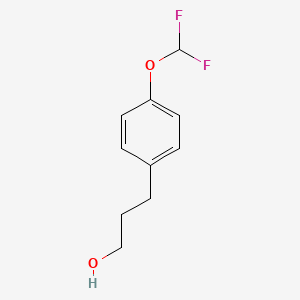
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
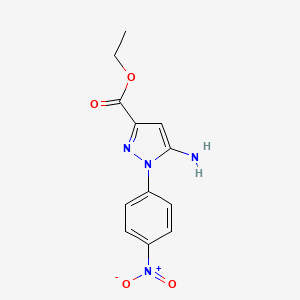
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
